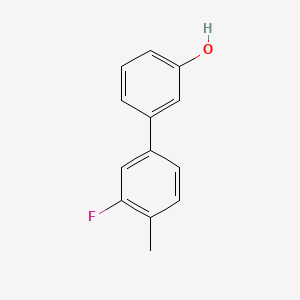

3-(3-Fluoro-4-methylphenyl)phenol

Übersicht

Beschreibung

3-(3-Fluoro-4-methylphenyl)phenol: is an aromatic compound with the molecular formula C13H11FO . It is a derivative of phenol, where the phenyl group is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. For example, 3-fluoro-4-methylbromobenzene can be reacted with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of nitro, sulfo, and halo derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Fluoro-4-methylphenyl)phenol serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties enhance thermal stability and mechanical strength in polymer applications.

| Application | Description |

|---|---|

| Organic Synthesis | Used to synthesize complex organic compounds. |

| Polymer Production | Enhances properties of polymers and coatings. |

Biology

In biological research, this compound acts as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds. Its ability to modulate cellular processes makes it a candidate for further investigation in pharmacological studies.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Interaction | Modulates activity of enzymes like cytochrome P450. |

| Cellular Signaling | Influences pathways such as MAPK, affecting gene expression. |

Medicine

The incorporation of fluorine enhances the metabolic stability and bioavailability of this compound, making it useful in drug development. Preliminary studies indicate potential anticancer properties, particularly against breast cancer cell lines.

| Study | Findings |

|---|---|

| Anticancer Activity | Exhibited potent activity in MCF-7 human breast cancer cells with IC50 values indicating low toxicity to non-cancerous cells . |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties are leveraged to improve the performance of coatings and resins.

| Industrial Use | Benefits |

|---|---|

| Specialty Chemicals | Enhances performance characteristics in various applications. |

| Coatings | Provides improved thermal stability and durability. |

Case Study 1: Anticancer Research

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against breast cancer cell lines, suggesting its potential as a lead compound for developing new cancer therapies .

Case Study 2: Enzyme Interaction Studies

Studies involving cytochrome P450 have demonstrated that this compound can form reactive intermediates that interact with proteins and nucleic acids, highlighting its importance in metabolic studies.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can influence the electronic properties of the aromatic ring, enhancing its reactivity in certain biochemical pathways .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic processes.

Receptors: It can bind to receptors, modulating their signaling pathways.

Cellular Pathways: The compound can affect cellular pathways related to oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoro-4-methylphenol

- 4-Fluoro-3-methylphenol

- 3-Fluoro-4-hydroxyphenylmethane

Comparison: 3-(3-Fluoro-4-methylphenyl)phenol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the fluorine atom at the 3-position can enhance the compound’s stability and resistance to metabolic degradation .

Biologische Aktivität

3-(3-Fluoro-4-methylphenyl)phenol, with the molecular formula C13H11FO, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for health and industry, supported by relevant research findings and data.

Overview of the Compound

This compound is a derivative of phenol characterized by a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. Its structure allows it to participate in various biochemical interactions, particularly with enzymes and receptors.

Target Interactions

Phenolic compounds like this compound often exert their effects through interactions with proteins, including enzymes and receptors. This compound can act as both an inhibitor and activator of specific enzymes, influencing various biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Antioxidant Properties

The compound exhibits antioxidant activity by neutralizing free radicals, thereby preventing oxidative damage to cells. This property is significant in reducing inflammation and protecting against cellular stress .

Cellular Effects

The biological effects of this compound are concentration-dependent:

- Low Concentrations : Modulation of cell signaling pathways (e.g., MAPK pathway), which can lead to changes in gene expression related to proliferation and differentiation.

- High Concentrations : Induction of oxidative stress, resulting in cellular damage and altered metabolic processes.

Dosage Effects in Animal Models

Studies indicate that low doses may provide beneficial effects such as anti-inflammatory properties, while higher doses can lead to toxicity, including liver damage and neurotoxicity. The threshold for these effects varies among species and exposure duration.

Metabolic Pathways

The metabolic fate of this compound involves several pathways:

- Biotransformation : Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

- Elimination : The compound is metabolized into various derivatives that can influence the metabolism of other substances, potentially causing drug-drug interactions .

Study on Antioxidant Activity

A study published in Molecules assessed the antioxidant properties of phenolic compounds similar to this compound. It was found that these compounds can significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .

Toxicological Assessment

Research investigating the toxicological profile of fluorinated phenols indicated that prolonged exposure to high concentrations could lead to adverse health effects. In animal models, significant physiological changes were observed at elevated dosages, highlighting the need for careful dosage management in therapeutic contexts .

Industrial Uses

Due to its unique chemical properties, this compound is utilized in the synthesis of complex organic molecules in pharmaceuticals and agrochemicals. Its ability to enhance metabolic stability makes it a valuable building block in chemical manufacturing .

Biological Research

In biological studies, this compound serves as a probe for understanding enzyme interactions and metabolic pathways involving phenolics. Its structural characteristics allow researchers to explore its role in various biochemical reactions .

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHKVHMJJJWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683448 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-24-3 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.